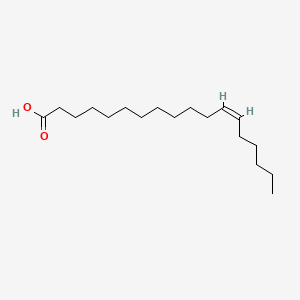
cis-12-Octadecensäure
Übersicht
Beschreibung
cis-12-Octadecenoic acid, also known as petroselinic acid, is a monounsaturated fatty acid with the chemical formula C18H34O2. It is characterized by a cis double bond at the 12th carbon position in its 18-carbon chain. This compound is naturally found in various plant oils, particularly in the seeds of parsley, coriander, and fennel .
Wissenschaftliche Forschungsanwendungen
cis-12-Octadecenoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fatty acids and complex lipids.
Biology: Studies have shown its role in the metabolism of certain bacteria and its potential antimicrobial properties.
Medicine: Research indicates potential anti-inflammatory and anti-carcinogenic effects.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
Target of Action
cis-12-Octadecenoic acid, also known as (Z)-12-Octadecenoic acid, primarily targets the Peroxisome proliferator-activated receptor delta (PPARδ) in humans . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
cis-12-Octadecenoic acid interacts with its target, PPARδ, and modulates its activity
Biochemical Pathways
cis-12-Octadecenoic acid is a metabolite of linoleic acid (LA), produced by the enzyme linoleate hydratase in lactobacilli . It is involved in the regulation of glucose homeostasis by activating GPR40 and GPR120 . It also plays a role in the NRF2 pathway, which is a critical regulator of cellular resistance to oxidants .
Pharmacokinetics
It is known that the compound interacts with pparδ in humans . More research is needed to fully understand the ADME properties of cis-12-Octadecenoic acid and their impact on its bioavailability.
Result of Action
cis-12-Octadecenoic acid has been shown to have anti-inflammatory effects. It suppresses the production of inflammatory cytokines and inhibits the antigen-induced immunoactivation . It also regulates glucose homeostasis and increases resistance to obesity .
Action Environment
The action of cis-12-Octadecenoic acid can be influenced by various environmental factors. For instance, the presence of certain gut bacteria, such as Lactobacillus plantarum, can affect the production of cis-12-Octadecenoic acid from linoleic acid . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-12-Octadecenoic acid can be synthesized through the hydration of linoleic acid, which involves the addition of a hydroxyl group to the 12th carbon position. This reaction is typically catalyzed by linoleate hydratase enzymes found in certain bacteria .
Industrial Production Methods: Industrial production of cis-12-Octadecenoic acid often involves the extraction and purification from plant oils. The seeds of plants like parsley and coriander are pressed to obtain the oil, which is then subjected to processes such as saponification and distillation to isolate the fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions: cis-12-Octadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bond, leading to the formation of epoxides or hydroxylated derivatives.
Hydrogenation: The double bond can be hydrogenated to produce stearic acid.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrogenation: Catalysts such as palladium or nickel are used under hydrogen gas.
Esterification: Acid catalysts like sulfuric acid are used to facilitate the reaction with alcohols.
Major Products Formed:
Oxidation: Hydroxylated derivatives and epoxides.
Hydrogenation: Stearic acid.
Esterification: Various esters depending on the alcohol used.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid (cis-9-Octadecenoic Acid): Similar in structure but with the double bond at the 9th carbon position.
Linoleic Acid (cis,cis-9,12-Octadecadienoic Acid): Contains two double bonds at the 9th and 12th positions.
Stearic Acid (Octadecanoic Acid): A saturated fatty acid with no double bonds.
Uniqueness: cis-12-Octadecenoic acid is unique due to its specific double bond position, which imparts distinct physical and chemical properties. This positional isomerism affects its reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
(Z)-octadec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDXHIBHVMDST-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-37-9 | |
| Record name | 12-Octadecenoic acid, (12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-OCTADECENOIC ACID, (12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18P32P8GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






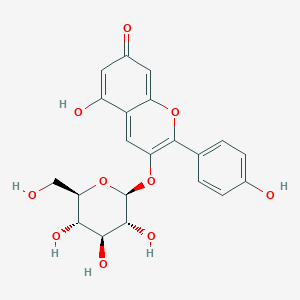
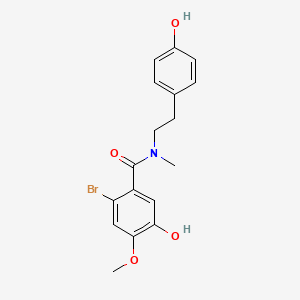

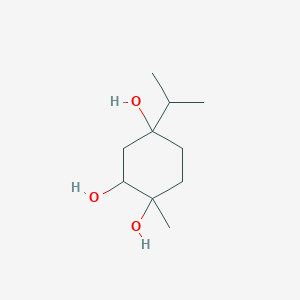
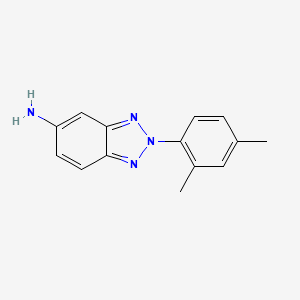
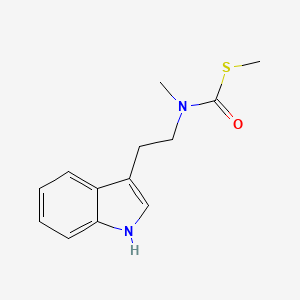
![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)
![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)
![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)
